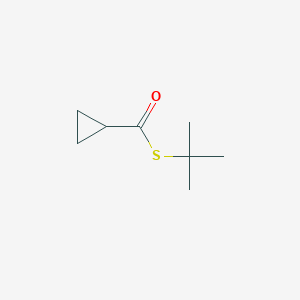
1-(1,3-Dibromopropan-2-yloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dibromopropan-2-yloxy)butane is a chemical compound with the molecular formula C7H14Br2O It is an organic compound that contains bromine atoms, making it a dibromo derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Dibromopropan-2-yloxy)butane can be synthesized through the reaction of 1,3-dibromopropane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dibromopropan-2-yloxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(1,3-Dibromopropan-2-yloxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-dibromopropan-2-yloxy)butane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the bromine atoms and the butoxy group, which can affect its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromopropane: A simpler dibromo compound with similar reactivity but lacking the butoxy group.
1-Bromo-3-chloropropane: A halogenated compound with different reactivity due to the presence of chlorine.
1,3-Dibromobutane: Another dibromo compound with a different carbon chain length.
Uniqueness
1-(1,3-Dibromopropan-2-yloxy)butane is unique due to the presence of both bromine atoms and the butoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
5442-16-0 |
|---|---|
Molecular Formula |
C7H14Br2O |
Molecular Weight |
273.99 g/mol |
IUPAC Name |
1-(1,3-dibromopropan-2-yloxy)butane |
InChI |
InChI=1S/C7H14Br2O/c1-2-3-4-10-7(5-8)6-9/h7H,2-6H2,1H3 |
InChI Key |
FTGFJAHVJVVXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)

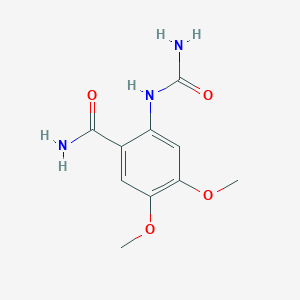
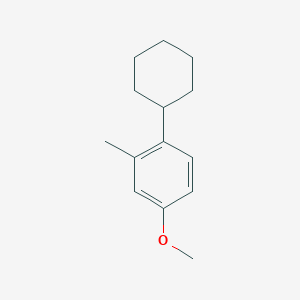
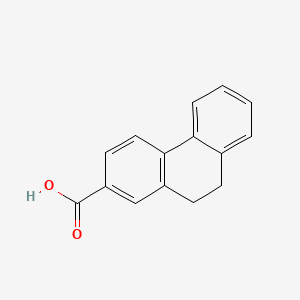
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)
![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
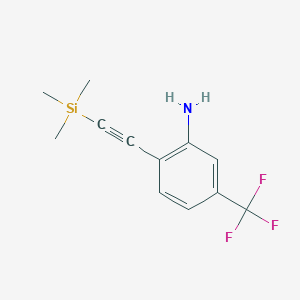
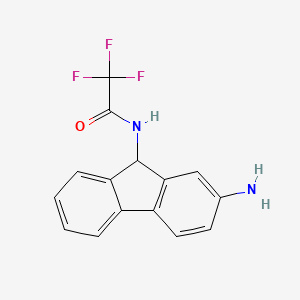
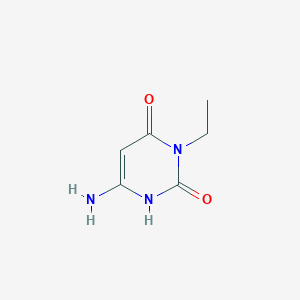
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
